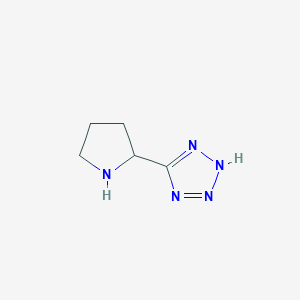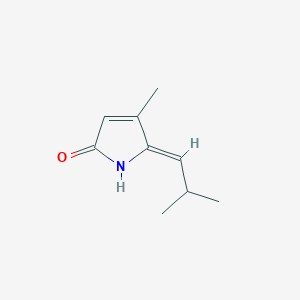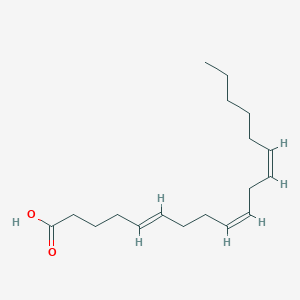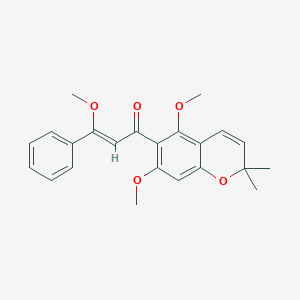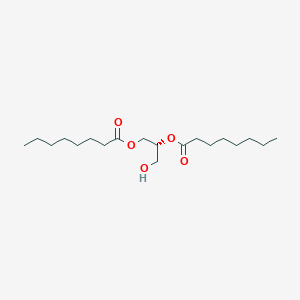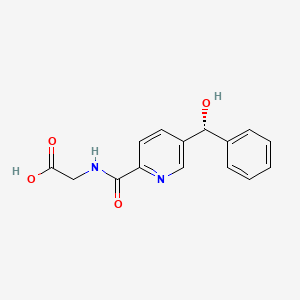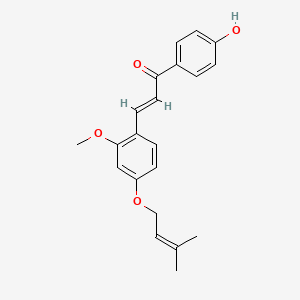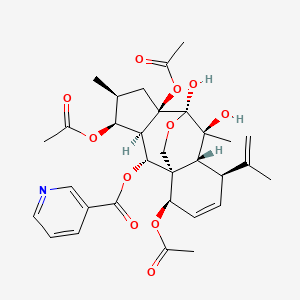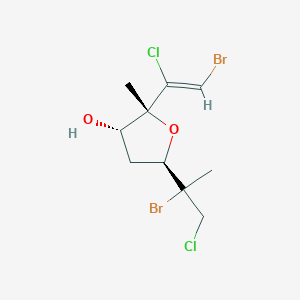
Dihydrocarolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrocarolic acid is a natural product found in Penicillium cinerascens with data available.
Scientific Research Applications
Inhibition of Tyrosine Phosphatase
Dihydrocarolic acid has been identified as an inhibitor of CD45 tyrosine phosphatase. This compound, isolated from the fungus Aspergillus niger, showed specific inhibitory activities towards tyrosine phosphatases, highlighting its potential in modulating enzymatic functions related to phosphatase activity (Alvi et al., 2000).
Role in Folic Acid Pathways
Dihydrocarolic acid is closely related to folic acid pathways. For instance, dihydrofolate reductase is crucial in converting dihydrofolate to tetrahydrofolate, a key step in folate metabolism. Research on human liver showed variable activities of dihydrofolate reductase, indicating implications for high folic acid intake (Bailey & Ayling, 2009). Moreover, studies on the dihydrofolate reductase gene and its relation to breast cancer risk in multivitamin users underscore the significance of these pathways in disease progression and treatment (Xu et al., 2007).
Antioxidant Properties
Dihydrocarolic acid's relationship with folic acid, a known antioxidant, suggests its potential role in radical-scavenging activities. The radical-scavenging activities of folates, including dihydrofolic acid, are strongly pH-dependent, indicating a complex interaction with the body's biochemical environment (Gliszczyńska-Świgło & Muzolf, 2007).
Hydrogen Generation and Electrochemical Studies
Dihydrocarolic acid is relevant in studies exploring hydrogen generation from weak acids. Research involving diiron hydrogenase mimic showed that weak acids like acetic acid could be used in catalytic reduction processes, revealing the compound's utility in electrochemical applications (Felton et al., 2007).
Drug Delivery and Cancer Therapy
The compound has been studied in the context of drug delivery systems, particularly in liver cancer treatment. For instance, dihydroartemisinin, a drug used in cancer treatment, can be modified for targeted recognition and controlled release, with dihydrocarolic acid playing a role in this process (Liu et al., 2019).
Metabolic Diseases and Enzymatic Pathways
The study of dihydrocarolic acid and its derivatives is also relevant in metabolic diseases. For example, glutaric aciduria type I, a metabolic disease, involves elevated concentrations of related acids, underscoring the importance of understanding these compounds in disease pathology and treatment (Boy et al., 2017).
properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3E)-5-methylidene-3-(oxolan-2-ylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C9H8O4/c1-5-8(10)7(9(11)13-5)6-3-2-4-12-6/h1-4H2/b7-6+ |
InChI Key |
NBPJTZQIOVMOFS-VOTSOKGWSA-N |
Isomeric SMILES |
C=C1C(=O)/C(=C\2/CCCO2)/C(=O)O1 |
Canonical SMILES |
C=C1C(=O)C(=C2CCCO2)C(=O)O1 |
synonyms |
dihydrocarolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



